molecular formula C19H17ClF3N3O2 B2615180 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 954588-34-2

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2615180
CAS No.: 954588-34-2
M. Wt: 411.81
InChI Key: AXYBWJKDWDBMMH-UHFFFAOYSA-N
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Description

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a complex organic compound that features both chlorophenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves multiple steps. One common approach is the reaction of 4-chlorobenzaldehyde with pyrrolidine to form an intermediate, which is then reacted with trifluoromethylphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea
  • 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methylphenyl)urea

Uniqueness

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3N3O2/c20-14-3-7-16(8-4-14)26-11-12(9-17(26)27)10-24-18(28)25-15-5-1-13(2-6-15)19(21,22)23/h1-8,12H,9-11H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYBWJKDWDBMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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